molecular formula C10H8BrClN2O2 B2800626 Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2102412-15-5

Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2800626
CAS No.: 2102412-15-5
M. Wt: 303.54
InChI Key: BGHMVYQCAUSGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2102412-15-5) is a halogenated pyrazolopyridine derivative with the molecular formula C₁₀H₈BrClN₂O₂ and a molecular weight of 303.55 g/mol . This compound features a pyrazolo[1,5-a]pyridine core substituted with bromine at position 7, chlorine at position 4, and an ethyl ester group at position 2. Its structural uniqueness makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules or metal-catalyzed cross-coupling reactions .

Properties

IUPAC Name

ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)6-5-13-14-8(11)4-3-7(12)9(6)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHMVYQCAUSGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C(N2N=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of 4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the pyrazolo[1,5-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit antimicrobial properties. Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its effectiveness against various bacterial strains, showing promising results that warrant further exploration in drug development .
  • Antitumor Properties : The compound has been studied for its potential antitumor activity. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This application is particularly relevant in the context of developing new chemotherapeutic agents .
  • Tuberculosis Treatment : A patent describes the use of pyrazolo[1,5-a]pyridine compounds in the development of anti-tuberculosis drugs. This compound is included among the compounds evaluated for their efficacy against Mycobacterium tuberculosis .

Biological Studies

The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in pharmacological research. Studies have explored its role as a ligand in receptor binding assays and its effects on enzyme activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Antitumor Activity

In a recent investigation into the antitumor effects of the compound, researchers found that it induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. Further studies are ongoing to elucidate the specific pathways involved.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogous pyrazolopyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Physical Properties
Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate 7-Br, 4-Cl, 3-COOEt C₁₀H₈BrClN₂O₂ 303.55 2102412-15-5 Not reported in provided sources
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate 5-Br, 3-COOEt C₁₀H₉BrN₂O₂ 285.10 959558-27-1 Used in building block synthesis
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 6-Br, 4-OCH₃, 3-COOEt C₁₁H₁₀BrN₂O₃ 321.11 1207557-35-4 Similarity score: 0.65
Ethyl 7-methyl-2-oxo-pyrazolo[1,5-a]pyridine-3-carboxylate 7-CH₃, 2-O, 3-COOEt C₁₂H₁₂N₂O₃ 232.24 Not provided Synthesized via alkylation
Ethyl 5-(2-bromophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Complex substituents C₂₁H₁₇BrN₄O₃ 453.30 Not provided Mp: 207–209°C; Yield: 26%

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents in the target compound enhance electrophilicity compared to methoxy or methyl groups, making it more reactive in cross-coupling reactions .
  • Melting Points : Higher melting points (e.g., 207–209°C in ) correlate with aromatic stacking in phenyl-substituted derivatives, whereas simpler halogenated esters lack such data .

Biological Activity

Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2102412-15-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8BrClN2O2
  • Molecular Weight : 303.54 g/mol
  • Purity : 97% .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through its structural modifications. The incorporation of halogen substituents such as bromine and chlorine is known to enhance the lipophilicity and biological activity of heterocyclic compounds. The pyrazolo[1,5-a]pyridine scaffold has been associated with various pharmacological effects, including anticancer and antimicrobial activities .

Table 1: Structural Variants and Their Biological Activities

Compound VariantSubstituentsBiological ActivityReference
Base CompoundNoneModerate cytotoxicity
Variant A-BrIncreased anti-proliferative effect
Variant B-ClEnhanced enzyme inhibition

Pharmacological Activity

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : this compound has shown promising results in inhibiting the growth of cancer cell lines. Its mechanism may involve the inhibition of specific kinases involved in cell proliferation pathways .
  • Antimicrobial Properties : The compound exhibits activity against several microbial strains, suggesting its potential as an antimicrobial agent. The presence of halogens enhances its interaction with microbial targets .
  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, which may contribute to its anticancer and antimicrobial effects. It has been particularly noted for its selectivity towards specific enzyme targets, minimizing off-target effects .

Case Study 1: Anticancer Efficacy

A study conducted on various pyrazolo derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 values were recorded at concentrations comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

In a recent investigation into antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at low micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the primary synthetic routes for Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation reactions using 1,3-biselectrophilic compounds and NH-3-aminopyrazoles as nucleophiles. Key steps include halogenation (bromination/chlorination) at specific positions and esterification. For example, bromine can be introduced via electrophilic substitution, while chlorination may employ POCl₃ under reflux. Yield optimization requires precise control of temperature (e.g., 80–110°C), solvent selection (e.g., DMF or ethanol), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrazolo[1,5-a]pyridine core and substituent positions (e.g., bromine at C7, chlorine at C4). Aromatic protons appear as distinct multiplets between δ 7.5–9.0 ppm, while the ethyl ester group shows a triplet (~δ 1.3 ppm) and quartet (~δ 4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ~292–294 for [M+H]⁺) and isotopic patterns consistent with bromine/chlorine .
  • IR Spectroscopy : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and C-Br/C-Cl (600–800 cm⁻¹) confirm functional groups .

Q. How does the reactivity of this compound compare to other halogenated pyrazolo[1,5-a]pyridines?

The electron-withdrawing bromine and chlorine substituents enhance electrophilic substitution at electron-rich positions (e.g., C5). The ester group allows hydrolysis to carboxylic acid derivatives under basic conditions (e.g., NaOH/EtOH). Compared to non-halogenated analogs, bromine increases steric hindrance, slowing nucleophilic aromatic substitution unless activated by electron-donating groups .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound when conflicting substituent effects arise?

Conflicting electronic effects (e.g., bromine’s steric bulk vs. chlorine’s electron withdrawal) require tailored catalysts. For example:

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at C5 without displacing halogens .
  • Adjust solvent polarity (e.g., switch from DMF to THF) to stabilize intermediates during cyclocondensation .
  • Monitor reaction progress via TLC or in situ IR to avoid over-halogenation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:

  • Purity variations : Use HPLC (>98% purity) and elemental analysis to standardize test compounds .
  • Assay conditions : Validate cell lines (e.g., HEK293 vs. HeLa) and control for metabolic interference (e.g., esterase activity in serum) .
  • Structural analogs : Compare with derivatives (e.g., 7-bromo-4-methyl analogs) to isolate halogen-specific effects .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR), focusing on halogen-bond interactions with catalytic lysine residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack or charge transfer .
  • MD Simulations : Simulate stability in aqueous vs. lipid membranes to guide prodrug design .

Q. How can derivatives of this compound be designed to enhance selectivity for kinase inhibition?

  • Position-Specific Modifications : Replace the ethyl ester with a methyl group to reduce steric hindrance for ATP-binding pockets .
  • Bioisosteric Replacement : Substitute chlorine with a trifluoromethyl group to improve metabolic stability without altering electron density .
  • Prodrug Strategies : Convert the ester to a phosphonate for targeted release in acidic tumor microenvironments .

Q. What methodologies address solubility challenges in pharmacological studies?

  • Co-solvent Systems : Use PEG-400/water mixtures (1:1 v/v) to enhance aqueous solubility .
  • Nanoparticle Formulations : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) for sustained release .
  • Salt Formation : React with sodium hydroxide to form a water-soluble carboxylate salt .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.